molecular formula C12H20O4 B156247 Diethyl 2-pent-4-enylpropanedioate CAS No. 1906-96-3

Diethyl 2-pent-4-enylpropanedioate

Cat. No.: B156247
CAS No.: 1906-96-3
M. Wt: 228.28 g/mol
InChI Key: NLEHEDAAFLLABZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-pent-4-enylpropanedioate typically involves the alkylation of diethyl malonate with 4-pentenyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide or potassium carbonate, which facilitates the deprotonation of the malonate ester, making it a nucleophile that can attack the electrophilic carbon in the 4-pentenyl bromide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-pent-4-enylpropanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-pent-4-enylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-pent-4-enylpropanedioate involves its reactivity as a malonate ester. The compound can undergo decarboxylation to form reactive intermediates that participate in various chemical reactions. The pentenyl group provides additional sites for chemical modification, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-pent-4-enylpropanedioate is unique due to the presence of the pentenyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of new materials and bioactive molecules .

Properties

IUPAC Name

diethyl 2-pent-4-enylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-4-7-8-9-10(11(13)15-5-2)12(14)16-6-3/h4,10H,1,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEHEDAAFLLABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326980
Record name diethyl 2-pent-4-enylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1906-96-3
Record name Propanedioic acid, 2-(4-penten-1-yl)-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1906-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name diethyl 2-pent-4-enylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of sodium hydride (60% in mineral oil, 2.4 g, 60.5 mmol, 1.1 eq) and diethyl malonate (8.34 mL, 55 mmol, 1 eq) in DMF (200 mL) was cooled to 0° C. and 5-bromo-1-pentene (6.5 mL, 55 mmol, 1 eq) was added dropwise. The reaction mixture was warmed to rt, stirred for 14 hours and then partitioned between ether and water. The layers were separated, the aqueous layer was extracted with ether (2×250 mL) and the combined organic phases were washed with water (2×) and brine, dried over MgSO4 and concentrated to give E1.1 as a colorless oil (12.7 g, 100% yield). 1H NMR (400 MHz, CDCl3): δ 5.71 (m, 1 H), 4.92 (m, 2 H), 4.12 (q, J=7.1 Hz, 4 H), 3.25 (t, J=7.58 Hz, 1 H), 2.01 (m, 2 H), 1.83 (m, 2 H), 1.36 (m, 2 H), 1.20 (t, J=7.1 Hz, 6 H).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
8.34 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods II

Procedure details

7.05 g of sodium were dissolved in a solution of 40 g of diethyl malonate in 175 ml of ethanol. The still warm solution (50° C.) was treated dropwise within 15 minutes with 45.6 g of 5-bromo-1-pentene and the mixture was heated to boiling for 2 hours. After cooling the reaction mixture was poured into 500 ml of diethyl ether and 300 ml of semi-saturated sodium chloride solution. The aqueous phase was separated and back-extracted twice with 200 ml of diethyl ether each time. The organic phases were washed twice with 150 ml of semi-saturated sodium chloride solution each time dried over sodium sulphate, filtered and concentrated. Chromatographic separation of the resulting, yellow liquid (55.2 g) on silica gel with hexane/ethyl acetate (vol. 95:5) gave 33.2 g of diethyl (4-pentenyl)malonate as a colourless liquid.
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 300 ml of ethanol are added 5 g of sodium spheres and after a clear solution is obtained, 32.1 g of diethyl malonate is added in one portion. After 1 h at room temperature, 15 g of 5-bromopent-1-ene is added and the reaction mixture is stirred at room temperature for 16 h. The reaction mixture is evaporated to dryness and the residue is distilled under high vacuum to obtain diethyl pent-4-enylmalonate.
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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